
Diethyltoluamide
Overview
Description
Diethyltoluamide (commonly known as DEET) is a synthetic insect repellent first developed in 1944 for military use and later adopted globally for its efficacy against mosquitoes, ticks, and other arthropods . Its chemical structure, N,N-diethyl-3-methylbenzamide (C₁₂H₁₇NO, molecular weight: 191.27), is characterized by a benzene ring substituted with a methyl group and an amide functional group . DEET is synthesized via aminolysis of meta-methyl phenyl benzoate with diethylamine, yielding moderate efficiency (~45%) under optimized conditions . It is formulated in concentrations up to 30% for consumer use and demonstrates low acute toxicity when applied correctly, though co-exposure with pesticides like organophosphates may exacerbate neurological risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyltoluamide can be synthesized through various methods. One common method involves the reaction of meta-toluic acid with thionyl chloride to form meta-toluoyl chloride, which is then reacted with diethylamine to produce this compound . The reaction is typically carried out in the presence of an aqueous caustic solution at elevated temperatures to facilitate the liberation of diethylamine from its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The process is optimized to achieve high yields with minimal excess of diethylamine and without the need for organic solvents . The reaction temperatures are carefully controlled to ensure efficient production and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Diethyltoluamide primarily undergoes substitution reactions due to the presence of the amide functional group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with halogens or other electrophiles in the presence of a catalyst.
Hydrolysis Reactions: Under acidic or basic conditions, this compound can hydrolyze to form meta-toluic acid and diethylamine.
Major Products Formed:
Substitution Reactions: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Reactions: The major products are meta-toluic acid and diethylamine.
Scientific Research Applications
Insect Repellent Applications
1.1 Efficacy Against Insects
DEET is primarily recognized for its effectiveness in repelling biting insects such as mosquitoes and ticks. It works by interfering with the olfactory receptors of insects, specifically blocking their detection of human scents like 1-octen-3-ol, which is found in sweat and breath. This mechanism prevents insects from locating their hosts, thereby reducing the likelihood of bites and the transmission of vector-borne diseases such as malaria and dengue fever .
1.2 Formulations
DEET is available in various formulations including sprays, lotions, and impregnated materials. These products are designed for different environments and user preferences, ensuring broad accessibility for consumers .
Public Health Implications
2.1 Vector-Borne Disease Prevention
The use of DEET has been critical in public health campaigns aimed at controlling vector-borne diseases. Its application is particularly important in endemic regions where diseases transmitted by mosquitoes are prevalent. Studies have shown that proper use of DEET can significantly lower the incidence of diseases such as West Nile virus and Zika virus .
2.2 Safety Concerns
Despite its widespread use, there are ongoing debates regarding the safety of DEET. Some studies have indicated potential health risks associated with long-term exposure, including concerns about reproductive health and chronic conditions . For instance, a study highlighted a possible link between prolonged use of DEET and increased cancer risk among certain populations .
Research Applications
3.1 Schistosomiasis Treatment
Recent research has explored DEET's potential beyond insect repellent applications. For example, topical lipid formulations of DEET have shown efficacy in killing schistosome cercariae, which are responsible for schistosomiasis—a disease affecting millions globally. This application could provide a new prophylactic approach for travelers to endemic areas until a vaccine becomes available .
3.2 Animal Studies
Animal studies have been conducted to assess the toxicological effects of DEET on various species. These studies have provided insights into the compound's impact on liver function and immune response without significant adverse effects at certain exposure levels . The findings suggest that while DEET is generally safe when used appropriately, further research is necessary to understand its long-term effects on human health.
Case Studies
Mechanism of Action
The exact mechanism by which diethyltoluamide repels insects is not fully understood. it is believed to block the olfactory receptors of insects, preventing them from detecting human sweat and breath . This disruption in the insects’ ability to locate their hosts effectively repels them. Additionally, this compound may interfere with the central nervous system of insects, further enhancing its repellent properties .
Comparison with Similar Compounds
Comparative Efficacy Against M-2020
DEET’s performance has been directly compared to the repellent M-2020 in controlled studies:
- 50% DEET vs. 50% M-2020 : DEET provided superior protection against Aedes scapularis bites under identical test conditions .
- 75% DEET vs. 100% M-2020 : Both formulations achieved equivalent protection, indicating DEET’s enhanced potency at lower concentrations .
Table 1: Effectiveness Comparison
Repellent | Concentration | Protection Efficacy | Source |
---|---|---|---|
DEET | 50% | 100% | |
M-2020 | 50% | <100% | |
DEET | 75% | 100% | |
M-2020 | 100% | 100% |
Evaporation and Skin Retention Dynamics
DEET’s evaporation rate from human skin is critical to its duration of action. Studies show:
- 9.6% evaporation in vivo and 9.7% in vitro within the first hour post-application (dose: 0.25 µg/cm²) . This slow evaporation contributes to its prolonged efficacy compared to volatile alternatives (e.g., ethanol-based repellents).
Table 2: Evaporation Kinetics
Parameter | DEET (In Vivo) | DEET (In Vitro) |
---|---|---|
Evaporation after 1 hour | 9.6% | 9.7% |
Applied Dose (µg/cm²) | 0.25 | 0.25 |
Source |
Environmental Persistence and Detection Challenges
DEET is frequently detected in aquatic environments due to its widespread use (~1,810 tons/year in the U.S.) and resistance to degradation . Key findings include:
- Seasonal variability in wastewater influent concentrations, peaking during summer months .
- Analytical interference from structurally similar compounds (e.g., phthalates), leading to overestimation in environmental samples .
- Utility as a sewage contamination marker , though less conservative than crotamiton or carbamazepine .
Table 3: Diethyltoluamide vs. M-2020
Property | DEET | M-2020 |
---|---|---|
Effective Concentration | 50–75% | 100% for equivalent effect |
Duration of Protection | Prolonged (low evaporation) | Shorter (assumed) |
Safety | Safe up to 30% concentration | Limited data |
Environmental Impact | High detection frequency | Not studied |
Biological Activity
Diethyltoluamide, commonly known as DEET, is a widely used insect repellent known for its effectiveness against a variety of pests, particularly mosquitoes. Its biological activity extends beyond repellent properties, encompassing immunological effects, toxicity profiles, and metabolic pathways. This article explores these aspects in detail, supported by relevant data tables and case studies.
Chemical Structure:
- IUPAC Name: N,N-diethyl-3-methylbenzamide
- Molecular Formula: CHNO
- CAS Number: 134-62-3
Metabolism:
DEET is primarily metabolized in humans by cytochrome P450 enzymes into metabolites such as N,N-diethyl-m-hydroxymethylbenzamide (BALC) . The pharmacokinetics indicate a high bioavailability of approximately 95% when administered subcutaneously .
Immunological Effects
Research has indicated potential immunotoxic effects of DEET. A study conducted on female B6C3F1 mice revealed significant decreases in the antibody plaque-forming cell (PFC) response at higher doses (15.5 mg/kg/day and above). Notably, while lymphocyte proliferation and natural killer cell activity remained unaffected, there were reductions in certain lymphocyte subpopulations at the highest dose tested (62 mg/kg/day) .
Table 1: Immunological Effects of DEET in Mice
Dose (mg/kg/day) | Lymphocyte Proliferation | NK Cell Activity | PFC Response |
---|---|---|---|
0 | No effect | No effect | Baseline |
7.7 | No effect | No effect | Baseline |
15.5 | No effect | No effect | Decreased |
31 | No effect | No effect | Decreased |
62 | Decreased | No effect | Decreased |
Toxicity Profile
DEET's toxicity has been evaluated through various studies across different animal models. The following findings summarize the key toxicological data:
- Acute Toxicity: In Wistar rats, no clinical signs were observed with doses <1500 mg/kg. However, doses between 2000-3000 mg/kg resulted in central nervous system depression and seizures .
- Chronic Toxicity: Long-term studies in Beagle dogs indicated increased serum alkaline phosphatase activity and reduced serum cholesterol at high doses (400 mg/kg/day) without significant liver damage .
- Dermal and Eye Irritation: DEET is classified as a skin and eye irritant, with symptoms including contact dermatitis and conjunctivitis upon exposure .
Table 2: Toxicity Summary of DEET
Study Type | Species | Dose (mg/kg/day) | Observed Effects |
---|---|---|---|
Acute | Wistar Rats | <1500 | No clinical signs |
Acute | Wistar Rats | 2000-3000 | CNS depression, seizures |
Chronic | Beagle Dogs | 400 | Increased alkaline phosphatase, reduced cholesterol |
Chronic | Golden Syrian Hamsters | 940 | No significant liver changes |
Case Studies
A comprehensive review of DEET’s antimicrobial properties highlighted its effectiveness against various microorganisms. A comparative study showed that DEET and Picaridin exhibited antimicrobial activity against bacteria, yeast, and fungi, suggesting potential applications beyond insect repellent .
Case Study: Antimicrobial Activity of DEET
In a controlled laboratory setting, DEET was tested against common pathogens:
- Bacteria: Staphylococcus aureus and Escherichia coli
- Yeast: Candida albicans
- Fungi: Aspergillus niger
Results indicated that DEET had significant inhibitory effects on the growth of these microorganisms, although specific concentrations varied based on the type of organism tested .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying diethyltoluamide purity in experimental formulations?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) calibrated against USP reference standards (95.0–103.0% meta-isomer purity) . Include internal standards to account for matrix effects in biological or environmental samples. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., skin swabs, environmental water) .
Q. How can researchers ensure reproducible synthesis of this compound with minimal impurities?
- Methodology : Follow strict anhydrous conditions during synthesis to avoid hydrolysis by-products. Characterize intermediates via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Use USP this compound Related Compound A RS to identify and quantify impurities (e.g., ethyltoluamide derivatives) .
Q. What experimental models are recommended for preliminary evaluation of this compound’s repellent efficacy?
- Methodology : Use in vitro assays such as Y-tube olfactometers for mosquito behavioral studies. For in vivo models, apply DEET to human skin analogs (e.g., silicone membranes) or live animal models (e.g., guinea pigs) under controlled humidity and temperature. Measure repellency duration and compare with baseline evaporation rates .
Advanced Research Questions
Q. How do in vivo and in vitro evaporation rates of this compound differ, and how can these discrepancies inform formulation optimization?
- Methodology : Conduct parallel studies using human volunteers (in vivo) and Franz diffusion cells (in vitro) under identical conditions (dose: 0.25 µg/cm², temperature: 32°C). Measure evaporation kinetics via gravimetric analysis or gas chromatography. Note that initial evaporation rates (e.g., ~9.6% in first hour) are comparable, but long-term in vivo penetration may require kinetic modeling to account for metabolic degradation .
Q. What experimental designs address conflicting data on this compound’s neurocognitive safety under stress conditions?
- Methodology : Adopt a double-blind, crossover trial design with stress induction (e.g., physical exertion, psychological stressors). Measure DEET serum levels, heart rate, and neurocognitive performance (e.g., computerized reaction tests). In one study, stress increased pyridostigmine bioavailability but did not affect DEET pharmacokinetics or neurocognitive outcomes, suggesting stress-specific metabolic interactions .
Q. How can researchers evaluate the combined toxicity of this compound and agricultural pesticides (e.g., organophosphates)?
- Methodology : Use co-exposure models in vitro (e.g., neuronal cell cultures) and in vivo (e.g., farmworker cohorts). Measure acetylcholinesterase inhibition and oxidative stress biomarkers. Prioritize time-dependent exposure assessments, as DEET’s metabolites may synergize with pesticides to exacerbate neurotoxicity .
Q. What strategies improve the spectral efficacy of this compound-based repellents against diverse arthropods?
- Methodology : Reformulate DEET with adjunct repellents (e.g., picaridin, IR3535) and test via arm-in-cage assays. Use standardized criteria for "efficacy spectrum" (e.g., % repellency over time against ticks, mosquitoes, and flies). Advanced development should include long-term stability testing under UV exposure and humidity .
Q. How can kinetic models predict this compound’s environmental persistence and metabolite formation?
- Methodology : Apply the Crippen or Joback method to estimate physicochemical properties (e.g., boiling point: 433–384 K, heat capacity: 404–448 J/mol·K) . Use high-resolution mass spectrometry (HRMS) to identify environmental metabolites (e.g., m-toluic acid derivatives) in water or soil samples. Validate models with field data from agricultural settings .
Q. What protocols ensure reliable detection of this compound metabolites in human biological samples?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Focus on urinary metabolites (e.g., DEET-glucuronide) and correlate with dermal absorption rates. In one study, DEET metabolites persisted for 48 hours post-exposure, requiring timed sample collection .
Q. Data Contradiction and Resolution
Q. How to reconcile disparities in this compound’s reported protein-binding affinity across studies?
- Resolution : Standardize experimental conditions (e.g., pH, temperature) and use equilibrium dialysis or ultrafiltration for protein-binding assays. Cross-validate with in silico predictions (e.g., molecular docking simulations) to account for isoform-specific interactions .
Q. Why do some studies report DEET-induced neurotoxicity while others find no significant effects?
- Resolution : Differentiate between acute high-dose exposure (e.g., accidental ingestion) and chronic low-dose dermal application. Use transcriptomic profiling (e.g., RNA-seq) in neuronal models to identify threshold doses for oxidative stress pathways. Consider interspecies variability in metabolic enzymes .
Properties
IUPAC Name |
N,N-diethyl-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXZBCLCQITDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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DSSTOX Substance ID |
DTXSID2021995 | |
Record name | DEET | |
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Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-diethyl-m-toluamide appears as clear colorless or faintly yellow slightly viscous liquid. Faint pleasant odor. (NTP, 1992), Clear liquid with a faint odor (technical grade); [EPA] | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Record name | DEET | |
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Boiling Point |
545 °F at 760 mmHg (NTP, 1992), 160 °C at 19 mm Hg | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Flash Point |
311 °F (NTP, 1992), 155 °C (open cup), 95 °C (203 °F) - closed cup | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Record name | DEET | |
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Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethanol, Miscible with ethanol, ether, isopropanol, chloroform, benzene and carbon disulfide. Practically insoluble in glycerin, Miscible with 2-propanol, cottonseed oil, propylene glycol | |
Record name | SID56320635 | |
Source | Burnham Center for Chemical Genomics | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Density |
0.996 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.996 g/cu cm at 20 °C | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Vapor Density |
6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Vapor Pressure |
1 mmHg at 232 °F ; 19 mmHg at 320 °F (NTP, 1992), 0.002 [mmHg], 0.002 mm Hg at 25 °C | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Color/Form |
Nearly colorless to amberlike liquid | |
CAS No. |
134-62-3 | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
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Record name | N,N-Diethyl-m-toluamide | |
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Record name | Diethyltoluamide [USP:INN:BAN] | |
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Record name | Diethyltoluamide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DEET | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-m-toluamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLTOLUAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB0C1XZV4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DEET | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1582 | |
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Melting Point |
-49 °F (pour point) (NTP, 1992) | |
Record name | N,N-DIETHYL-M-TOLUAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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